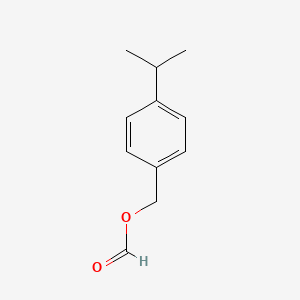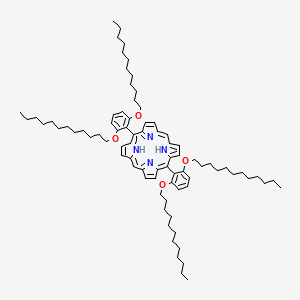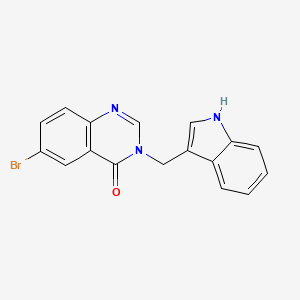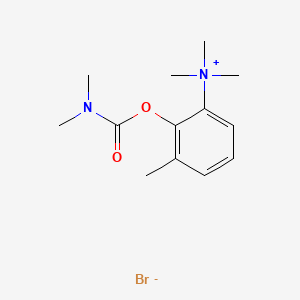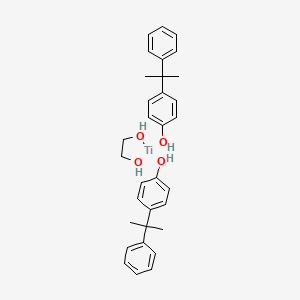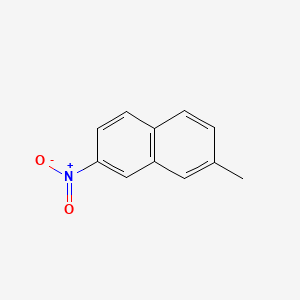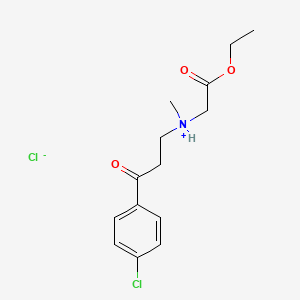
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is a synthetic organic compound It is a derivative of glycine, an amino acid, and features a chlorophenyl group, a methyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.
Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(4-chlorophenyl)-, ethyl ester
- Glycine methyl ester hydrochloride
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
85975-25-3 |
|---|---|
Formule moléculaire |
C14H19Cl2NO3 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H |
Clé InChI |
ODRBUERNZPKKFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


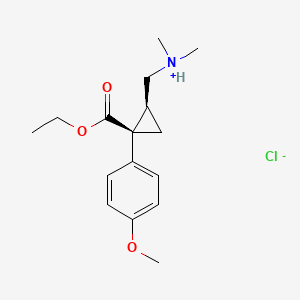
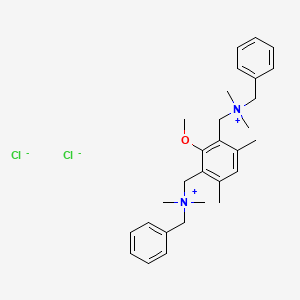
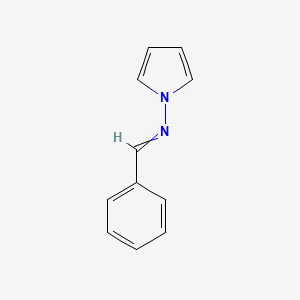
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
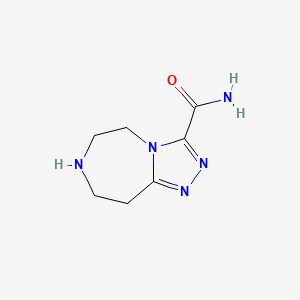
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
